Cabraleahydroxylactone acetate
Overview
Description
Mechanism of Action
Target of Action
Cabraleahydroxylactone acetate is a tetracyclic triterpenoid . It has been found to have an anti-inflammatory effect against the Liver X receptor (LXR) activation in the HepG2 cell line . LXR is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation, and its activation has been linked to various diseases, including atherosclerosis, diabetes, and cancer .
Mode of Action
Its anti-inflammatory effect suggests that it may interact with lxr, leading to changes in the expression of genes regulated by this receptor
Biochemical Pathways
This compound may affect the biochemical pathways regulated by LXR. These include pathways involved in lipid metabolism, inflammation, and cellular proliferation . The compound’s impact on these pathways could lead to downstream effects such as altered lipid homeostasis, reduced inflammation, and changes in cell growth and differentiation .
Pharmacokinetics
Its molecular formula is C29H46O4 , and it has a predicted boiling point of 529.9±23.0 °C and a predicted density of 1.09±0.1 g/cm3 These properties may influence its bioavailability and pharmacokinetics
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its anti-inflammatory effect and its impact on LXR-regulated pathways . These effects could include changes in lipid metabolism, reduced inflammation, and alterations in cell growth and differentiation . .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include the physiological environment in which the compound is administered, such as the pH, temperature, and presence of other molecules. The compound’s stability could also be affected by storage conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: Cabraleahydroxylactone acetate is typically prepared through chemical synthesis. The synthesis involves the acetylation of cabraleahydroxylactone, which is derived from natural sources such as the stems of Aglaia abbreviata . The reaction conditions often include the use of acetic anhydride and a catalyst like pyridine to facilitate the acetylation process .
Industrial Production Methods: Industrial production of this compound involves the extraction of cabraleahydroxylactone from plant sources followed by chemical modification. The process includes the use of organic solvents for extraction and purification, followed by acetylation under controlled conditions to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Cabraleahydroxylactone acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Cabraleahydroxylactone acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its role as a plant metabolite and its interactions with other biological molecules.
Industry: It is used as a natural flavor compound in foods, perfumes, and cosmetics.
Comparison with Similar Compounds
Cabraleadiol: Another triterpenoid with similar structural features.
Ocotillone: A compound with comparable biological activities.
Stigmast-4-en-3-one: Known for its anti-inflammatory properties.
Uniqueness: Cabraleahydroxylactone acetate stands out due to its unique combination of a tetracyclic structure and an acetate functional group. This combination contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[(3R,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O4/c1-18(30)32-23-12-14-26(4)21(25(23,2)3)11-16-28(6)22(26)9-8-19-20(10-15-27(19,28)5)29(7)17-13-24(31)33-29/h19-23H,8-17H2,1-7H3/t19-,20+,21+,22-,23-,26+,27-,28-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGAIIJMVWESST-LKJFLBAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4C(CCC4(C3(CCC2C1(C)C)C)C)C5(CCC(=O)O5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H](CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)[C@@]5(CCC(=O)O5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201119531 | |
Record name | 18-Norcholan-24-oic acid, 3-(acetyloxy)-20-hydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201119531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35833-70-6 | |
Record name | 18-Norcholan-24-oic acid, 3-(acetyloxy)-20-hydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35833-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 18-Norcholan-24-oic acid, 3-(acetyloxy)-20-hydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201119531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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